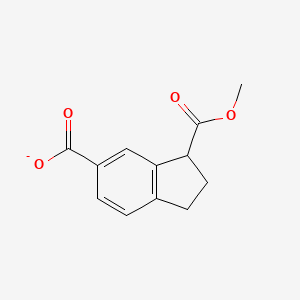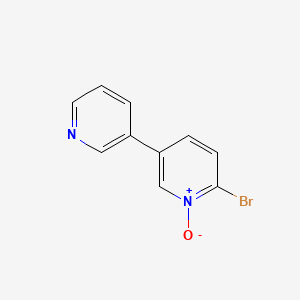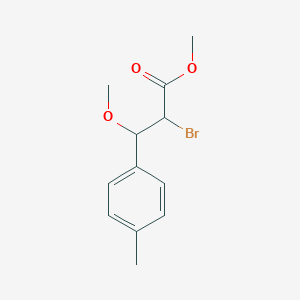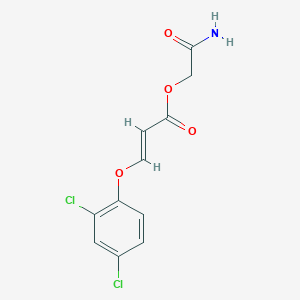![molecular formula C14H13F3N2O2 B14594794 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-66-8](/img/structure/B14594794.png)
2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroimidazo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-(trifluoromethyl)benzaldehyde, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce groups like halogens or alkyl chains .
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
- 3-(Trifluoromethyl)phenylacetylene
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: What sets 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione apart from similar compounds is its unique tetrahydroimidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
60725-66-8 |
|---|---|
Molekularformel |
C14H13F3N2O2 |
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)9-4-3-5-10(8-9)19-12(20)11-6-1-2-7-18(11)13(19)21/h3-5,8,11H,1-2,6-7H2 |
InChI-Schlüssel |
OQCIXAXKXKFLGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)



![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

